molecular formula C22H16ClN3O3 B2561727 (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 1327169-87-8

(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide

カタログ番号: B2561727
CAS番号: 1327169-87-8
分子量: 405.84
InChIキー: QGHNRWMVTUWWJU-LVWGJNHUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide , often referred to by its systematic name, is a chromene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H16_{16}ClN3_{3}O3_{3}

This structure features a chromene backbone substituted with a 4-chlorophenyl imino group and a 5-methylpyridine moiety.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an anti-cancer agent and its effects on various cellular pathways.

  • Inhibition of Tumor Growth : The compound has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including:
    • Induction of apoptosis in cancer cell lines.
    • Inhibition of specific kinases involved in cell cycle regulation.
    • Modulation of signaling pathways related to tumor growth.
  • Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity, particularly against adenoviruses, by targeting viral replication processes .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of similar chromene derivatives, compounds were tested for their ability to inhibit cell growth in various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50_{50} values in the low micromolar range. Notably, one derivative demonstrated an IC50_{50} value of 0.27 μM against human adenovirus (HAdV), suggesting a strong potential for further development as an anticancer agent .

Case Study 2: Mechanistic Insights

Mechanistic studies revealed that the compound could induce apoptosis through the activation of caspases and PARP cleavage, indicating a pathway-dependent mechanism for its anticancer effects. Additionally, the compound's ability to inhibit MDM2 was highlighted as a critical factor in its antitumor efficacy .

Data Table: Summary of Biological Activities

Activity Effect IC50_{50} Reference
Anticancer ActivityTumor growth inhibition0.27 μM
Apoptosis InductionActivation of caspasesNot specified
Antiviral ActivityInhibition of viral replicationNot specified

Q & A

Q. Basic: What are the key synthetic routes for synthesizing (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:

  • Core Chromene Formation : Condensation of 7-hydroxy-2H-chromene-3-carboxylic acid derivatives with 5-methylpyridin-2-amine under reflux in ethanol or DMF .
  • Imine Formation : Reaction of the chromene intermediate with 4-chloroaniline in the presence of p-toluenesulfonic acid (PTSA) as a catalyst, often under anhydrous conditions to avoid hydrolysis .
  • Protection/Deprotection : The hydroxyl group may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) during imine formation to prevent side reactions .
    Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Assign peaks for the chromene backbone (e.g., olefinic protons at δ 6.5–7.5 ppm), imine proton (δ ~8.2 ppm), and pyridinyl substituents .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, imine C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ ~424 Da) .
  • X-ray Crystallography : Use SHELXL for structural refinement to resolve stereochemistry (e.g., Z-configuration of imine) .

Q. Advanced: How to resolve contradictory data between theoretical and experimental NMR spectra?

Methodological Answer:

  • Density Functional Theory (DFT) : Perform B3LYP/6-31G* calculations to simulate NMR shifts. Compare with experimental data to identify discrepancies caused by solvent effects (e.g., DMSO vs. gas phase) or tautomerism .
  • Experimental Validation : Use DEPT-135 to distinguish CH₃/CH₂ groups and HSQC to correlate 1H-13C couplings. Adjust for dynamic effects (e.g., imine tautomerization) via variable-temperature NMR .

Q. Advanced: What strategies optimize the imine formation step to prevent side reactions?

Methodological Answer:

  • Reaction Conditions : Use molecular sieves (3Å) to scavenge water, maintain pH ~5–6 with acetic acid, and employ anhydrous solvents (e.g., THF or toluene) .
  • Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient).
  • Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance imine yield .

Q. Basic: What are the common chemical reactions this compound undergoes?

Methodological Answer:

  • Oxidation : The hydroxyl group oxidizes to a ketone using KMnO₄ or Dess-Martin periodinane .
  • Nucleophilic Substitution : Chlorine on the phenyl ring reacts with amines (e.g., piperidine) in DMF at 80°C .
  • Hydrolysis : The imine bond cleaves under acidic conditions (HCl/H₂O, reflux) to yield primary amine and carbonyl intermediates .

Q. Advanced: How to determine the Z-configuration of the imine group experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure using SHELXL. The Z-configuration is confirmed by the cis arrangement of the chlorophenyl and chromene groups .
  • NOESY NMR : Detect spatial proximity between the imine proton (δ ~8.2 ppm) and adjacent chromene protons .

Q. Advanced: What approaches study the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases or GPCRs. Validate with mutagenesis (e.g., alanine scanning) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) to immobilized targets .
  • In Vitro Assays : Test inhibition of COX-2 or TNF-α production in macrophage cells (IC50 determination) .

Q. Basic: How to address solubility challenges for in vitro studies?

Methodological Answer:

  • Solubility Enhancement : Prepare stock solutions in DMSO (≤1% v/v in assays). For aqueous buffers, use surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .
  • Prodrug Design : Introduce phosphate or PEG groups to improve hydrophilicity .

Q. Advanced: How to analyze reaction kinetics of the carboxamide group under basic conditions?

Methodological Answer:

  • HPLC Monitoring : Quantify degradation products (e.g., free amine) under NaOH (0.1–1 M) at 25–50°C. Fit data to pseudo-first-order kinetics .
  • Eyring Analysis : Plot ln(k/T) vs. 1/T to calculate activation parameters (ΔH‡, ΔS‡) .

Q. Advanced: How to handle discrepancies in crystallographic data refinement?

Methodological Answer:

  • Twin Refinement : Use SHELXL’s TWIN command for twinned crystals. Validate with R-factor convergence (R1 < 0.05) .
  • Disorder Modeling : Refine alternate conformations for flexible groups (e.g., methylpyridinyl) using PART instructions .

特性

IUPAC Name

2-(4-chlorophenyl)imino-7-hydroxy-N-(5-methylpyridin-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-13-2-9-20(24-12-13)26-21(28)18-10-14-3-8-17(27)11-19(14)29-22(18)25-16-6-4-15(23)5-7-16/h2-12,27H,1H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHNRWMVTUWWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。